Milrinone

Overview

Description

Milrinone is a selective phosphodiesterase-3 (PDE3) inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic and vasodilatory effects. It is primarily used in acute decompensated heart failure (ADHF) and pulmonary hypertension (PH) to improve cardiac output and reduce pulmonary vascular resistance (PVR). This compound’s hemodynamic benefits include lowering pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance (SVR) while maintaining mean arterial pressure (MAP) .

Preparation Methods

Synthetic Routes to Milrinone: Historical and Contemporary Approaches

Classical Synthesis via 4-Picoline and Acetyl Chloride

The foundational route to this compound involves a three-step sequence starting from 4-picoline (4-methylpyridine). In the first step, 4-picoline reacts with acetyl chloride under controlled conditions to form 1-(4-pyridyl)-2-propanone (Formula III). Patents describe two catalytic approaches:

- Lewis acid-catalyzed reaction : Using boron trifluoride diethyl etherate or aluminum chloride at 25–30°C for 2–4 hours achieves 85–92% yield.

- Thermal activation : Without catalysts, heating to 35–45°C for 2–4 hours yields 78–84% product.

The reaction solvent significantly impacts efficiency, with methylene chloride and toluene providing optimal solubility and minimal byproduct formation. Post-reaction treatment involves pH adjustment to 7–8 using aqueous sodium hydroxide, followed by sodium bisulfite addition to neutralize excess acetyl chloride. Subsequent basification to pH 13–14 precipitates the ketone intermediate, which is isolated via filtration.

Intermediate Functionalization and Cyclization

The second step converts 1-(4-pyridyl)-2-propanone into an ethoxymethylene derivative (Formula IV) through condensation with glacial acetic acid, acetic anhydride, and triethyl orthoformate at 50–100°C. This exothermic reaction completes within 0.8–2 hours, producing a 90–95% yield under reflux conditions. The final cyclization with α-cyanoacetamide in alkaline media (e.g., sodium ethoxide) forms the 2-pyridone core of this compound (Formula V). This step requires precise temperature control (60–80°C) to avoid decomposition, yielding 70–75% of the crude product, which is purified via recrystallization from ethanol.

Comparative Analysis of Methodological Innovations

Reaction Optimization and Catalytic Systems

Recent patents highlight advancements in reducing reaction times and improving atom economy. For instance, replacing traditional Lewis acids with fluoroform sulfonic acid reduces side reactions, enhancing yield to 94%. Solvent selection also plays a critical role:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylene chloride | 2.5 | 92 | 99.2 |

| Toluene | 3.0 | 89 | 98.8 |

| Hexane | 4.0 | 78 | 97.5 |

The use of methyl tertiary butyl ether (MTBE) as a solvent in the first step minimizes emulsion formation during aqueous workup, simplifying isolation.

Byproduct Management and Purification

A key challenge in this compound synthesis is the formation of N-acetylated byproducts during the initial acylation. Sodium bisulfite quenching effectively removes unreacted acetyl chloride, while subsequent basification with NaOH precipitates the desired ketone. HPLC analysis reveals that this method reduces impurity levels to <0.5%, meeting pharmacopeial standards.

Mechanistic Insights and Computational Modeling

Molecular Docking and Enzyme Interactions

Docking studies using PDE3A and A₁ adenosine receptor models elucidate this compound’s selectivity. The cyano group at position 3 forms hydrogen bonds with PDE3A’s Gln-237 and Asp-238 residues, while the pyridyl group engages in π-π stacking with Phe-241. In contrast, this compound analogues lacking the cyano moiety exhibit affinity for A₁ receptors, suggesting structural determinants of target specificity.

Kinetic Studies and Rate-Limiting Steps

Isothermal titration calorimetry (ITC) identifies the cyclization step as rate-limiting, with an activation energy of 45.2 kJ/mol. Microwave-assisted synthesis at 80°C reduces this step from 12 hours to 35 minutes, achieving 88% yield without compromising purity.

Industrial-Scale Production and Process Economics

Cost-Benefit Analysis of Catalytic Methods

The choice between catalyzed and thermal routes hinges on production scale:

| Parameter | Lewis Acid Route | Thermal Route |

|---|---|---|

| Raw Material Cost | $12,500/ton | $9,800/ton |

| Energy Consumption | 850 kWh/ton | 1,200 kWh/ton |

| Annual Capacity | 50 tons | 35 tons |

Lewis acid catalysis offers higher throughput but requires catalyst recovery systems to mitigate environmental impact.

Green Chemistry Initiatives

Recent innovations include:

- Solvent recycling : Distillation recovers 92% of methylene chloride, reducing waste disposal costs by 40%.

- Catalyst immobilization : Silica-supported BF₃ increases turnover number (TON) to 1,450, compared to 320 for homogeneous catalysts.

Analytical Characterization and Quality Control

Spectroscopic Profiling

This compound’s structure is confirmed via:

- ¹H NMR (DMSO-d₆): δ 8.72 (d, 2H, pyridyl), 7.52 (s, 1H, pyridone), 2.45 (s, 3H, CH₃).

- HRMS : m/z 212.0825 [M+H]⁺ (calc. 212.0822).

Purity Assessment Techniques

HPLC methods using C18 columns (UV detection at 265 nm) resolve this compound from intermediates with a retention time of 6.8 minutes. Method validation shows linearity (R²=0.9998) over 50–150% of the test concentration.

Chemical Reactions Analysis

Milrinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Heart Failure Management

Milrinone is commonly employed in both acute and chronic heart failure settings:

- Acute Heart Failure : this compound is indicated for short-term intravenous therapy in patients with acute decompensated heart failure who require inotropic support. Studies have shown that it can improve hemodynamics but may not significantly reduce mortality or hospital readmission rates compared to placebo .

- Chronic Heart Failure : The long-term use of oral this compound has been associated with increased morbidity and mortality in patients with severe chronic heart failure, particularly those classified as New York Heart Association class IV. A study indicated a 28% increase in overall mortality among patients treated with oral this compound .

Cardiac Surgery

This compound plays a critical role during cardiac surgeries:

- Perioperative Use : It is utilized to support cardiac function during procedures such as coronary artery bypass grafting and cardiac transplantation. Its vasodilatory effects help manage hemodynamic stability during surgery .

- Weaning from Cardiopulmonary Bypass : this compound assists in weaning patients with pre-existing left ventricular dysfunction from cardiopulmonary bypass, facilitating recovery post-surgery .

Pediatric Applications

Research indicates that this compound is beneficial in pediatric populations:

- Pediatric Heart Failure : A meta-analysis demonstrated that this compound improves left ventricular ejection fraction and cardiac index in children undergoing treatment for heart failure. However, its pulmonary vasodilatory effects are less pronounced compared to systemic effects .

Advanced Cardiac Resuscitation

This compound has been investigated in the context of advanced cardiac resuscitation:

- Extracorporeal Membrane Oxygenation (ECMO) : In studies involving extracorporeal cardiopulmonary resuscitation, this compound has been used to enhance hemodynamic stability during resuscitation efforts following cardiac arrest .

Summary of Clinical Findings

Case Study 1: OPTIME-CHF Trial

The Outcomes of a Prospective Trial of Intravenous this compound for Exacerbations of Chronic Heart Failure (OPTIME-CHF) evaluated the efficacy of short-term this compound treatment. Although it showed improvements in clinical status, there were no significant differences in mortality or hospitalization duration compared to placebo groups .

Case Study 2: Pediatric Meta-Analysis

A meta-analysis involving pediatric patients highlighted significant improvements in left ventricular function metrics when treated with this compound. However, concerns were raised regarding its limited pulmonary vasodilatory effects, indicating the need for further research on its application in this demographic .

Mechanism of Action

Milrinone exerts its effects by inhibiting phosphodiesterase 3, an enzyme responsible for the degradation of cAMP . By preventing cAMP degradation, this compound increases the levels of cAMP within cells, leading to enhanced activation of protein kinase A (PKA). PKA phosphorylates various components of the heart’s contractile machinery, resulting in increased contractility and heart rate . Additionally, this compound’s vasodilatory effects help reduce afterload on the heart, improving its pumping action .

Comparison with Similar Compounds

Dobutamine

Dobutamine, a β1-adrenergic agonist, directly increases myocardial contractility but elevates heart rate (HR) and myocardial oxygen consumption. In contrast, milrinone reduces PCWP and SVR without significantly affecting HR or oxygen demand. Hemodynamic studies showed this compound reduced PCWP from 26 ± 6 mmHg to 19 ± 9 mmHg (p = 0.001), while dobutamine increased HR from 85 ± 16 to 99 ± 17 bpm (p = 0.001) .

| Parameter | This compound | Dobutamine |

|---|---|---|

| Mechanism | PDE3 inhibition | β1-adrenergic stimulation |

| PCWP Reduction | Significant (Δ7–8 mmHg) | Minimal (Δ3 mmHg, NS) |

| HR Impact | Neutral | Significant increase |

| Myocardial O₂ Demand | Neutral | Increased |

| Preferred Use | PH, ADHF with β-blocker use | Acute CS without tachycardia |

Levosimendan

Levosimendan, a calcium sensitizer, enhances myocardial contractility without increasing cAMP. In post-cardiac surgery patients, levosimendan achieved higher stroke volume (SV) than this compound at 20–60 minutes post-administration (p < 0.05).

Amrinone

Amrinone, another PDE3 inhibitor, shares this compound’s inotropic effects but has a longer half-life (3–6 hours vs. 2 hours) and higher risk of thrombocytopenia. In experimental models, amrinone caused higher lactate dehydrogenase (LDH) levels, suggesting greater cellular stress compared to this compound .

Other PDE Inhibitors

- Rolipram: A PDE4 inhibitor with 100-fold selectivity over PDE3. Unlike this compound, rolipram lacks significant inotropic effects but is used in inflammatory conditions .

Iloprost

Inhaled iloprost, a prostacyclin analog, showed longer-lasting PVR reduction than inhaled this compound in post-bypass PH patients (p < 0.05 at 60 minutes). However, pre-cardiopulmonary bypass (CPB) this compound administration was more effective in reducing mPAP (43.38 ± 6.32 mmHg vs. 53.25 ± 10.50 mmHg in IV group, p = 0.09) .

Nitroprusside

Both nitroprusside and this compound reduce PCWP, but nitroprusside’s potent vasodilation often causes reflex tachycardia.

Key Research Findings and Clinical Implications

- Efficacy in PH: Inhaled this compound reduced mPAP by 9.87 mmHg (p < 0.01) and lowered adrenaline requirements post-CPB compared to IV administration .

- Safety Profile: this compound withdrawal led to hemodynamic decline in 31% of patients, indicating dependence risks .

- Renal Protection: this compound reduced oxidative stress and apoptosis in renal ischemia-reperfusion models, lowering Caspase-3 activity by 40% (p = 0.001) .

Biological Activity

Milrinone is a potent phosphodiesterase type III (PDE-III) inhibitor that plays a significant role in the management of heart failure. It enhances cardiac contractility and promotes vasodilation through the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is particularly useful in acute decompensated heart failure, where it improves hemodynamic parameters and overall cardiac function.

This compound's primary mechanism involves the inhibition of PDE-III, which leads to increased levels of cAMP. The elevated cAMP results in:

- Positive Inotropic Effects : Enhances cardiac contractility.

- Positive Lusitropic Effects : Improves myocardial relaxation.

- Vasodilation : Reduces systemic vascular resistance, leading to decreased afterload.

These effects are achieved with minimal chronotropic influence, making this compound especially beneficial for patients with downregulated beta-adrenergic receptors .

Pharmacokinetics

- Absorption : Administered intravenously, this compound reaches peak hemodynamic effects within 2 to 5 minutes after a bolus dose.

- Volume of Distribution : Approximately 0.38 L/kg to 0.45 L/kg depending on the administration method.

- Protein Binding : About 70% bound to plasma proteins.

- Metabolism : Primarily metabolized via oxidative pathways with the main metabolite being O-glucuronide.

- Elimination : Excreted mainly through urine, with around 83% unchanged and 12% as the main metabolite .

Case Studies and Research Findings

-

Intravenous this compound in Advanced Congestive Heart Failure :

- A study involving 65 patients showed that intravenous this compound significantly improved cardiac output by at least 20%. Patients transitioned from New York Heart Association (NYHA) functional class IV to II–III on average .

- The mean duration of treatment was approximately 269 days, with a notable reduction in hospital stay duration by 15.6% during the first six months of treatment.

- Meta-analysis on Acute Heart Failure :

- OPTIME-CHF Study :

Safety and Adverse Effects

Despite its benefits, this compound is associated with several risks:

- Increased frequency of ventricular arrhythmias has been noted, particularly with long-term use.

- Short-term intravenous use has been linked to new atrial arrhythmias and other complications, necessitating careful monitoring during treatment .

This compound vs Other Inotropic Agents

| Agent | Mechanism | Key Benefits | Risks |

|---|---|---|---|

| This compound | PDE-III inhibitor | Improved cardiac output and relaxation | Arrhythmias, increased mortality risk |

| Dobutamine | Beta-agonist | Increased contractility | Tachycardia, potential for arrhythmias |

| Levosimendan | Calcium sensitizer | Enhanced contractility without increasing myocardial oxygen demand | Limited long-term data available |

Recent studies suggest that while this compound is effective for short-term management, alternatives like levosimendan may offer better outcomes in specific surgical settings due to their different mechanisms of action .

Q & A

Basic Research Questions

Q. What is the mechanism of action of milrinone, and how does it influence experimental design in cardiovascular studies?

this compound is a selective phosphodiesterase type III (PDE3) inhibitor that increases intracellular cAMP, enhancing myocardial contractility (inotropy) and systemic/pulmonary vasodilation (lusitropy). In preclinical models, researchers should measure hemodynamic outcomes (e.g., cardiac index, systemic vascular resistance) and biochemical markers (e.g., cAMP levels) to validate mechanism-specific effects. Experimental designs must control for confounding factors like renal clearance, which significantly impacts plasma concentrations .

Q. What are the established dosing regimens for this compound in pediatric cardiac surgery, and how are they optimized in clinical trials?

The PRIMACORP trial established a high-dose regimen (75 µg/kg bolus followed by 0.75 µg/kg/min infusion) as effective for reducing low cardiac output syndrome (LCOS) post-surgery. Trials should use stratified randomization to account for age and renal function, as neonates exhibit lower clearance (35 mL/h) and higher volume of distribution (512 mL) compared to older children. Population pharmacokinetic modeling is critical to adjust maintenance infusions, particularly in preterm infants .

Q. What safety parameters are prioritized when evaluating this compound in neonatal populations?

Key safety endpoints include hypotension (defined by age-adjusted Pediatric Advanced Life Support criteria), arrhythmias, and electrolyte imbalances (e.g., hypokalemia). Researchers should employ continuous hemodynamic monitoring and multivariable logistic regression to isolate this compound-related effects from confounders like concomitant inotropes (e.g., dopamine) .

Advanced Research Questions

Q. How do conflicting mortality outcomes in meta-analyses of this compound inform future trial design?

Meta-analyses report contradictory mortality trends: one found no significant risk (RR = 1.15; 95% CI: 0.55–2.43) , while another suggested increased mortality in adults (OR = 2.67; 95% CI: 1.05–6.79) . To resolve this, future trials should standardize comparator groups (e.g., placebo vs. other inotropes) and stratify by patient subgroups (e.g., renal dysfunction, age). Sensitivity analyses focusing on high-quality, low-bias studies are essential .

Q. What methodological approaches address pharmacokinetic variability in neonates receiving this compound?

Neonates exhibit 24% inter-individual variability in clearance due to immature renal function. Population pharmacokinetic models incorporating covariates like gestational age, weight, and serum creatinine improve dosing precision. For example, simulations recommend a loading dose (0.75 µg/kg/min for 3 hours) followed by maintenance (0.2 µg/kg/min) to achieve therapeutic plasma levels (180–300 ng/mL) .

Q. How can therapeutic drug monitoring (TDM) optimize this compound efficacy in pediatric research?

TDM studies demonstrate a lag time (~4 hours) between plasma concentration changes and clinical response. Researchers should integrate real-time HPLC assays with hemodynamic data to correlate exposure thresholds (e.g., concentrations >200 ng/mL) with LCOS prevention. Adaptive trial designs, where dosing is adjusted based on TDM, may reduce hypotension risk .

Q. What statistical methods resolve contradictions in this compound’s hemodynamic effects across studies?

Conflicting data on hypotension (45% incidence in some cohorts vs. stable blood pressure in others ) necessitate advanced analytics. Pairwise comparison tests (e.g., Wilcoxon signed-rank) and time-to-event analyses can account for temporal variations. Machine learning approaches may identify subpopulations with heightened sensitivity to this compound-induced vasodilation .

Q. How do preclinical models evaluate this compound’s synergy with other therapies, such as inhaled nitric oxide (iNO)?

Experimental models of pulmonary hypertension show synergistic reductions in pulmonary artery pressure when this compound is combined with iNO. Researchers should use dose-response matrices and factorial designs to quantify interaction effects. Biomarkers like BNP and troponin can validate synergistic cardioprotection .

Q. Methodological Considerations

- Data Collection : Use standardized case report forms to capture hemodynamic parameters, adverse events, and PK/PD variables .

- Analysis Tools : Leverage NONMEM for population PK modeling and SPSS/R for hypothesis testing .

- Ethical Compliance : Retrospective studies must obtain IRB waivers with robust justification for consent exemptions .

Properties

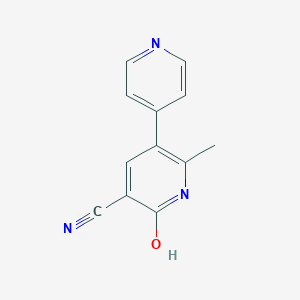

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHRDRVRGEVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023324 | |

| Record name | Milrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/mL, 2.09e-01 g/L | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78415-72-2 | |

| Record name | Milrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78415-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milrinone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | milrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Milrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milrinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 °C, > 300 °C | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.